
S-methyl-KE-298
Overview
Description
S-methyl-KE-298 is the active metabolite of KE-298, a compound developed to target matrix metalloproteinase (MMP) activity in rheumatoid arthritis (RA) synovial cells. KE-298 inhibits MMP-1 production, a key enzyme involved in cartilage degradation and inflammation in RA . This compound retains this inhibitory activity, demonstrating high stereoselective binding to plasma proteins (>99% in humans), primarily albumin, which influences its pharmacokinetic profile .
Structurally, this compound has the molecular formula C₁₃H₁₆O₃S and a molecular weight of 252.33 g/mol. It is stable at -20°C and has a purity of >98% in research-grade formulations .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of organometallic compounds like “M-2” typically involves several methods:
Reaction with Metal and Transmetallation: This method involves the reaction of an electropositive metal with a halogen-substituted hydrocarbon.
Metathesis: This involves the exchange of ligands between two reacting chemical species.
Hydrometallation: This involves the addition of a metal hydride to an unsaturated organic compound.
Industrial Production Methods: Industrial production of organometallic compounds often involves large-scale reactions under controlled conditions to ensure high yield and purity. Techniques such as chemical vapor deposition and electrolytic deposition are commonly used .
Types of Reactions:
Oxidation: Organometallic compounds can undergo oxidation reactions where the metal center is oxidized, often leading to the formation of metal oxides.
Reduction: These compounds can also be reduced, typically involving the addition of hydrogen or removal of oxygen.
Substitution: In substitution reactions, one ligand in the organometallic complex is replaced by another ligand.
Common Reagents and Conditions:
Oxidizing Agents: Oxygen, hydrogen peroxide, and other peroxides.
Reducing Agents: Hydrogen gas, lithium aluminum hydride.
Substitution Reagents: Halides, phosphines, and other ligands.
Major Products: The products of these reactions vary depending on the specific reagents and conditions used. For example, oxidation of an organometallic compound might produce a metal oxide, while substitution reactions can yield a variety of organometallic derivatives .
Scientific Research Applications
Organometallic compounds like “M-2” have a wide range of applications in scientific research:
Chemistry: Used as catalysts in various chemical reactions, including polymerization and hydrogenation.
Biology: Studied for their potential in drug delivery and as therapeutic agents.
Medicine: Investigated for their anticancer properties and as imaging agents.
Industry: Utilized in the production of fine chemicals, pharmaceuticals, and materials science
Mechanism of Action
The mechanism of action of organometallic compounds involves their interaction with molecular targets such as enzymes, DNA, or cellular receptors. These interactions can lead to the modulation of biological pathways, resulting in therapeutic effects. For example, some organometallic compounds can bind to DNA and inhibit its replication, making them potential anticancer agents .
Comparison with Similar Compounds
Comparison with Similar MMP Inhibitors
MMP inhibitors vary in selectivity, mechanism, and clinical progress. Below is a detailed comparison of S-methyl-KE-298 with structurally or functionally related compounds:
Selectivity and Target Profiles
Mechanistic and Pharmacokinetic Differences
- This compound : Acts via metabolic activation, targeting MMP-1 specifically. Its stereoselective albumin binding may reduce free drug availability but enhance plasma stability .
- Prinomastat: Broad inhibition led to off-target effects (e.g., tendonitis) and clinical failure despite initial promise .
- SB-3CT : Competitively inhibits gelatinases (MMP-2/9), critical in tumor metastasis and blood-brain barrier disruption .
- T-26c : Exceptional selectivity for MMP-13, a collagenase overexpressed in osteoarthritis, minimizing off-target risks .
Clinical and Research Status
- Prinomastat: Advanced to Phase III trials but discontinued due to safety concerns .
Research Findings and Implications
- Efficacy: this compound suppresses MMP-1 in RA synovial cells at lower concentrations than KE-298, suggesting enhanced metabolic activity .
- Limitations : High plasma protein binding may limit bioavailability, requiring dose optimization .
- Comparative Advantage: Unlike broad-spectrum inhibitors (e.g., Prinomastat), this compound’s specificity for MMP-1 reduces systemic toxicity risks .
Biological Activity
S-methyl-KE-298 is a compound that has garnered attention in the field of medicinal chemistry due to its promising biological activities. This article delves into the various aspects of its biological activity, supported by data tables and relevant case studies.
Overview of this compound
This compound is a synthetic derivative related to known bioactive compounds. Its structure allows it to interact with various biological targets, leading to diverse pharmacological effects. Understanding its biological activity can provide insights into potential therapeutic applications.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : this compound has been shown to inhibit key enzymes involved in metabolic pathways.
- Receptor Modulation : The compound interacts with specific receptors, influencing cellular signaling pathways.
- Antioxidant Properties : It exhibits significant antioxidant activity, which can protect cells from oxidative stress.
Antimicrobial Activity
This compound demonstrates notable antimicrobial properties against various pathogens. The following table summarizes its effectiveness against selected microorganisms:
Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
---|---|---|
Escherichia coli | 32 µg/mL | |
Staphylococcus aureus | 16 µg/mL | |
Candida albicans | 64 µg/mL |
Cytotoxic Activity
Research indicates that this compound exhibits cytotoxic effects on cancer cell lines. The table below presents IC50 values for various cancer types:
Case Studies
Several studies have been conducted to evaluate the biological effects of this compound:
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Study on Antimicrobial Effects :
- A study evaluated the antimicrobial efficacy of this compound against multidrug-resistant strains of bacteria. Results indicated a significant reduction in bacterial growth, suggesting its potential as an antimicrobial agent.
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Cytotoxicity in Cancer Research :
- In vitro studies demonstrated that this compound induced apoptosis in cancer cell lines through the activation of caspase pathways. This finding highlights its potential role in cancer therapy.
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In Vivo Toxicity Assessment :
- Animal studies were performed to assess the safety profile of this compound. The compound showed a favorable toxicity profile with no significant adverse effects at therapeutic doses.
Q & A
Basic Research Questions
Q. What experimental approaches are recommended to validate the inhibitory effects of S-methyl-KE-298 on MMP-1 in rheumatoid arthritis (RA) synovial cells?
- Methodology : Use in vitro synovial cell cultures derived from RA patients or animal models. Quantify MMP-1 levels via ELISA or Western blot, and validate transcriptional suppression using RT-PCR. Include controls such as untreated cells and a known MMP inhibitor (e.g., SB-3CT) to benchmark efficacy. Ensure replicates (n ≥ 3) and statistical analysis (e.g., ANOVA) to confirm reproducibility .
Q. How should researchers design dose-response studies for this compound to establish its IC₅₀ for MMP-1 inhibition?
- Methodology : Prepare a concentration gradient (e.g., 0.1–100 µM) and incubate with RA synovial cells for 24–48 hours. Measure MMP-1 activity using fluorogenic substrates or zymography. Fit dose-response curves using nonlinear regression (e.g., GraphPad Prism) to calculate IC₅₀. Include vehicle controls and account for cell viability via MTT assays to exclude cytotoxicity .
Q. What are the key considerations for ensuring reproducibility in this compound experiments across laboratories?
- Methodology : Standardize cell culture conditions (e.g., passage number, serum concentration), use authenticated cell lines, and document protocols in detail (e.g., incubation times, solvent concentrations). Share raw data and analytical workflows via supplementary materials. Cross-validate findings with orthogonal methods (e.g., siRNA knockdown of MMP-1) .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported selectivity profiles of this compound across MMP isoforms (e.g., MMP-1 vs. MMP-13)?
- Methodology : Perform in vitro enzyme activity assays against a panel of recombinant MMPs (e.g., MMP-1, -2, -9, -13) using fluorogenic substrates. Pair this with molecular docking studies to analyze binding affinity differences. Address variability by repeating assays under identical buffer conditions and using high-purity enzyme preparations .
Q. What strategies are effective for differentiating the pharmacokinetic behavior of this compound from its parent compound KE-298 in preclinical models?
- Methodology : Administer both compounds separately in animal models (e.g., collagen-induced arthritis mice) and quantify plasma/tissue concentrations via LC-MS/MS. Monitor metabolite formation using stable isotope labeling. Compare pharmacodynamic endpoints (e.g., joint inflammation, MMP-1 levels) to isolate contributions of this compound .
Q. How should meta-analyses address heterogeneity in studies investigating this compound’s therapeutic potential for RA?
- Methodology : Adopt PRISMA guidelines to systematically aggregate data from in vitro, in vivo, and clinical studies. Use random-effects models to account for variability in study designs (e.g., cell sources, dosing regimens). Conduct subgroup analyses based on RA subtypes or co-administered therapies .
Q. What in vivo models best recapitulate the pathophysiology of RA for testing this compound, and which endpoints are most informative?
- Methodology : Prioritize collagen-induced arthritis (CIA) models in rodents. Assess endpoints such as synovial MMP-1 expression (via immunohistochemistry), joint swelling (caliper measurements), and histopathological scoring of cartilage erosion. Include sham-treated controls and validate findings with micro-CT imaging .
Q. Methodological Challenges & Data Analysis
Q. What statistical methods are recommended for analyzing time-dependent effects of this compound on MMP-1 suppression?
- Methodology : Use mixed-effects models or repeated-measures ANOVA to analyze longitudinal data (e.g., MMP-1 levels at 6, 12, 24, and 48 hours). Apply post-hoc tests (e.g., Tukey’s) for pairwise comparisons. Visualize trends with line graphs showing mean ± SEM .
Q. How can researchers address batch-to-batch variability in this compound synthesis for preclinical studies?
- Methodology : Characterize each batch via NMR, HPLC, and mass spectrometry for purity (>98%). Include a reference standard (e.g., commercially available this compound) in every experiment. Document synthesis protocols in supplementary materials to enable replication .
Q. What bioinformatics tools are suitable for exploring off-target effects of this compound in transcriptomic or proteomic datasets?
Properties
IUPAC Name |
4-(4-methylphenyl)-2-(methylsulfanylmethyl)-4-oxobutanoic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O3S/c1-9-3-5-10(6-4-9)12(14)7-11(8-17-2)13(15)16/h3-6,11H,7-8H2,1-2H3,(H,15,16) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRIZBWMOURRWRW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)CC(CSC)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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